1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine
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Overview
Description
1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The piperazine ring can be functionalized through nucleophilic substitution reactions to introduce the 2-chlorophenylsulfonyl group. The 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the chlorophenyl group would yield phenyl derivatives .
Scientific Research Applications
1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)sulfonyl]-4-methylpiperazine
- 1-[(2-chlorophenyl)sulfonyl]-4-ethylpiperazine
- 1-[(2-chlorophenyl)sulfonyl]-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Uniqueness
1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the presence of both the 2-chlorophenylsulfonyl and the 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl groups. This combination of functional groups imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C17H23ClN4O2S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C17H23ClN4O2S/c1-13-15(14(2)20(3)19-13)12-21-8-10-22(11-9-21)25(23,24)17-7-5-4-6-16(17)18/h4-7H,8-12H2,1-3H3 |
InChI Key |
VJBVNUOZZWSEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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